4-(2,2-Diethoxyethyl)aniline

Vue d'ensemble

Description

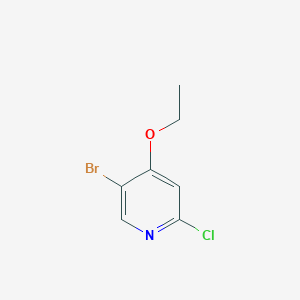

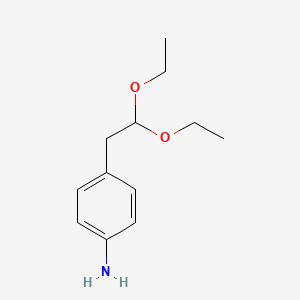

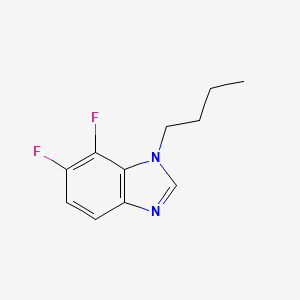

4-(2,2-Diethoxyethyl)aniline is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is not intended for human or veterinary use and is for research use only .

Molecular Structure Analysis

The InChI code for 4-(2,2-Diethoxyethyl)aniline is 1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 .Physical And Chemical Properties Analysis

4-(2,2-Diethoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 209.29 and a molecular formula of C12H19NO2.Applications De Recherche Scientifique

Methods of Application: The compound is utilized in the synthesis of nanoparticles, often through hydrothermal methods, where it may act as a stabilizing agent or a component in the nanoparticle matrix .

Results: The presence of 4-(2,2-Diethoxyethyl)aniline in the nanoparticle synthesis has shown to improve the stability and functionality of the nanoparticles for biomedical applications .

Methods of Application: It is incorporated into the polymer matrix during the synthesis of hydrogels, contributing to the material’s conductive and responsive properties .

Results: Sensors made with this compound demonstrate enhanced performance, with improved sensitivity and response times to stimuli like pH, temperature, and electric fields .

Methods of Application: The compound is used in the molecular synthesis of organic molecules and polymers that form the basis of flexible electronic components .

Results: The application results in more durable and adaptable electronic materials suitable for integration into soft electronics, enhancing device longevity and user comfort .

Methods of Application: 4-(2,2-Diethoxyethyl)aniline may be used to modify the surface properties of electrodes or as a component in the electrolyte solution .

Results: The incorporation of this compound has led to improvements in specific capacitance and overall efficiency of energy storage systems .

Methods of Application: It is involved in the polymerization process, potentially as a dopant or a monomer, to create conductive polymers .

Results: Polyaniline synthesized with 4-(2,2-Diethoxyethyl)aniline exhibits enhanced electrical properties, making it suitable for various electronic applications .

Methods of Application: The compound could be used to modify the surface of drug carriers or as a building block in the synthesis of dendrimers for drug encapsulation .

Results: Preliminary results suggest that the compound could lead to more efficient drug delivery vehicles, capable of targeted and responsive drug release .

Methods of Application

The compound is modified and incorporated into aniline monomers, which are then polymerized to form PANI derivatives. The process involves techniques like proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FT-IR) .

Results

The synthesized PANI derivatives show high sensitivity to moisture and ammonia, indicating their potential use in designing chemical sensors. The electrical properties of these polymers have been studied, and they exhibit promising characteristics for sensor applications .

Methods of Application

The compound is used to alter the substituent on the aniline monomer, which is then polymerized. The impact of the substituent on the polymer characteristics is studied using various spectroscopic techniques and scanning electron microscopy (SEM) .

Results

The resulting polymers with modified aniline monomers demonstrate altered surface morphology and improved solubility in common organic solvents. These polymers can be used to make films that are highly sensitive to environmental changes, making them suitable for chemical sensor applications .

Methods of Application: Electrochemical oxidation processes using Ti/RuO2 as the anode have been employed to degrade aniline-containing wastewater, with 4-(2,2-Diethoxyethyl)aniline potentially serving as a precursor or intermediate in the synthesis of the anode material .

Results: The process parameters such as anode materials, electrolyte, NaCl concentration, current density, and initial aniline concentration have been optimized to enhance the degradation efficiency and reduce energy consumption .

Methods of Application: The compound is involved in the copolymerization process with aniline and other diamines to form hydrogels that serve as additive-free supercapacitor electrodes .

Results: These hydrogels have shown specific capacitance as high as 1217.2 F g−1, indicating their potential for high-performance energy storage applications .

Methods of Application: Polymerization of 4-(2,2-Diethoxyethyl)aniline with other aniline derivatives has been carried out to study the effect of the substituent on the polymer’s properties .

Results: The new polyaniline derivatives exhibit unique properties that could be beneficial for optoelectronic devices and other applications requiring conductive polymers .

Propriétés

IUPAC Name |

4-(2,2-diethoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYRJQIMOSQDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2-Diethoxyethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1445565.png)

![4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1445573.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B1445577.png)